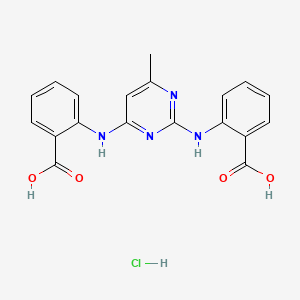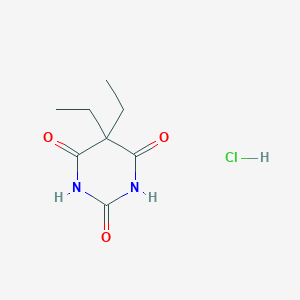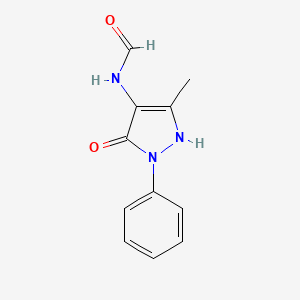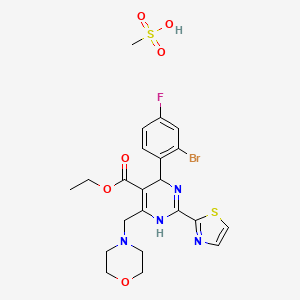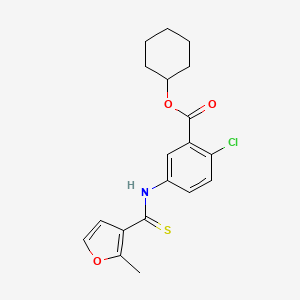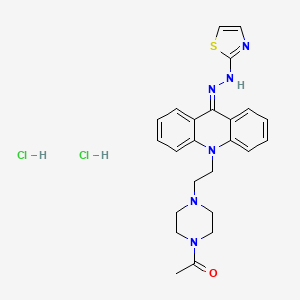
1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acridine moiety with a thiazole ring, linked through a hydrazone bridge to a piperazine ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride typically involves multiple steps:
Formation of the Acridine Moiety: The acridine core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and suitable aldehydes or ketones.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and an α-haloketone.
Hydrazone Formation: The hydrazone linkage is formed by reacting the thiazole derivative with hydrazine or a hydrazine derivative.
Piperazine Attachment: The final step involves the coupling of the hydrazone-acridine intermediate with a piperazine derivative, followed by acetylation to introduce the acetyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.
化学反应分析
Types of Reactions
1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, which may reduce the hydrazone linkage or other reducible functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where nucleophiles such as alkyl halides or acyl chlorides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce hydrazine derivatives. Substitution reactions could introduce various alkyl or acyl groups onto the piperazine ring.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing acridine and thiazole moieties.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer, antimicrobial, or antiviral activities.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
DNA Intercalation: The acridine moiety may intercalate into DNA, disrupting the double helix structure and interfering with DNA replication and transcription.
Receptor Binding: The compound could bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
相似化合物的比较
Similar Compounds
1-Acetyl-4-(5-nitro-2-thiazolyl)piperazine: This compound shares the piperazine and thiazole moieties but lacks the acridine and hydrazone groups.
1-(4-Acetylphenyl)piperidine-4-carboxamide: Contains a piperidine ring and an acetyl group but differs in the rest of the structure.
1-(4-Aminopiperidin-1-yl)ethanone: Similar piperidine core but lacks the thiazole and acridine moieties.
Uniqueness
1-Acetyl-4-(2-(9-(2-thiazolylhydrazono)-10(9H)-acridinyl)ethyl)piperazine dihydrochloride is unique due to its combination of acridine, thiazole, hydrazone, and piperazine functional groups. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
92928-66-0 |
|---|---|
分子式 |
C24H28Cl2N6OS |
分子量 |
519.5 g/mol |
IUPAC 名称 |
1-[4-[2-[9-(1,3-thiazol-2-ylhydrazinylidene)acridin-10-yl]ethyl]piperazin-1-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C24H26N6OS.2ClH/c1-18(31)29-14-11-28(12-15-29)13-16-30-21-8-4-2-6-19(21)23(20-7-3-5-9-22(20)30)26-27-24-25-10-17-32-24;;/h2-10,17H,11-16H2,1H3,(H,25,27);2*1H |
InChI 键 |
DOPWSWPHIVSAJD-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)N1CCN(CC1)CCN2C3=CC=CC=C3C(=NNC4=NC=CS4)C5=CC=CC=C52.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)
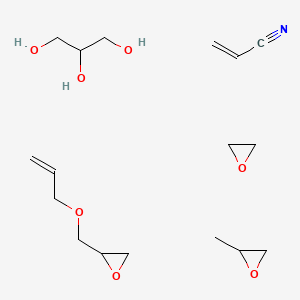
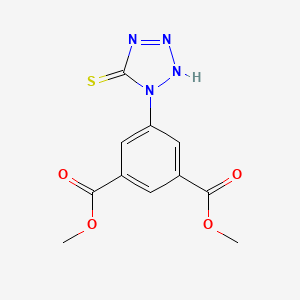

![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
